molecular formula C11H15NO B13606161 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine

3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine

Cat. No.: B13606161
M. Wt: 177.24 g/mol
InChI Key: ASMCLCPRNCISKV-ONEGZZNKSA-N
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Description

3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine (CAS 1344807-70-0) is a cinnamylamine derivative with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound features an amine functional group attached to a propenyl chain, which is linked to a methoxy- and methyl- substituted phenyl ring. As a building block in organic and medicinal chemistry, its structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of compounds with potential biological activity . Research into structurally similar chalcones and other α, β-unsaturated compounds highlights their broad significance in areas such as antibacterial, anti-inflammatory, and anticancer research . The reactive amine group in this compound allows for further chemical modifications, facilitating its incorporation into larger molecular frameworks or the creation of amide and Schiff base derivatives. This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(E)-3-(4-methoxy-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NO/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h3-6,8H,7,12H2,1-2H3/b4-3+

InChI Key

ASMCLCPRNCISKV-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/CN)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=CCN)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route via Nitroalkene Intermediate

A well-documented synthetic approach involves a two-step sequence:

  • Formation of Nitroalkene Intermediate:

    • Starting Material: 4-Methoxy-3-methylbenzaldehyde
    • Reagent: Nitromethane
    • Reaction: A Henry or nitroaldol condensation reaction between 4-methoxy-3-methylbenzaldehyde and nitromethane forms a nitrostyrene intermediate (a nitroalkene).
    • Conditions: Typically conducted under basic or mildly acidic conditions to facilitate condensation.
  • Reduction of Nitroalkene to Amine:

    • Reagents: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
    • Outcome: The nitrostyrene intermediate is reduced to the corresponding amine, 3-(4-methoxy-3-methylphenyl)prop-2-en-1-amine.
    • Purification: The product is isolated using standard extraction and purification techniques.

This method is widely applied due to its straightforwardness and relatively high yields.

Industrial Scale Synthesis with Continuous Flow and Catalytic Hydrogenation

Industrial production often adapts the above laboratory method with process intensification techniques:

  • Continuous Flow Reactors: These reactors allow precise control over reaction times, temperatures, and mixing, improving yield and scalability.
  • Catalytic Hydrogenation: Use of palladium on carbon (Pd/C) or other catalysts under hydrogen atmosphere to reduce the nitroalkene intermediate efficiently.
  • Purification: Advanced purification such as crystallization and chromatography ensures high purity of the final amine product.

This approach balances efficiency, safety, and cost-effectiveness for large-scale manufacturing.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Nitroaldol Condensation 4-Methoxy-3-methylbenzaldehyde + nitromethane Mild base, room temp Several hours Forms nitrostyrene intermediate
Reduction of Nitroalkene Lithium aluminum hydride or Pd/C + H2 0°C to room temp 1-12 hours Catalytic hydrogenation preferred industrially
Purification Extraction, crystallization, chromatography Ambient Variable Ensures high purity
Industrial Continuous Flow Continuous flow reactor, Pd/C catalyst Controlled (e.g., 40-60°C) Continuous Enhances yield and scalability

Research Findings and Analysis

  • Catalyst Selection: Palladium on charcoal is a preferred catalyst for hydrogenation steps due to its high activity and selectivity in reducing nitroalkenes to amines without over-reduction.

  • Temperature Control: Maintaining low temperatures (0°C to room temperature) during hydrogenation prevents side reactions and decomposition of sensitive intermediates.

  • Solvent Choice: Ethanol and methanol are commonly used solvents for hydrogenation and condensation reactions, balancing solubility and reaction kinetics.

  • Reaction Time: Extended stirring or reflux times (up to 12 hours) ensure complete conversion but must be optimized to avoid degradation.

  • Purification Strategies: Combining solvent extraction, drying agents (e.g., sodium sulfate), and recrystallization from ethyl acetate/hexane mixtures yield high-purity amine products.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Nitroalkene Intermediate 4-Methoxy-3-methylbenzaldehyde + nitromethane Henry reaction + reduction Simple, high yield, scalable Requires strong reducing agents
Catalytic Hydrogenation Nitroalkene intermediate Pd/C catalyzed hydrogenation Mild conditions, selective Catalyst cost and handling
Related Phenylamine Routes Methoxyacetophenone derivatives Condensation + hydrogenation Chiral purity achievable Multi-step, longer synthesis
Industrial Continuous Flow Nitroalkene intermediates Flow reactor + catalytic hydrogenation High throughput, reproducible Requires specialized equipment

Chemical Reactions Analysis

Oxidation Reactions

The amine group and conjugated double bond undergo oxidative transformations under controlled conditions:

Reaction TypeReagents/ConditionsProductsReference
Amine Oxidation KMnO₄ (acidic or neutral conditions)Formation of nitroso or nitro derivatives
Double Bond Oxidation Ozone (O₃), followed by reductive workupCleavage to aldehyde/carboxylic acid
  • Key Findings :

    • Oxidation with KMnO₄ under acidic conditions converts the primary amine to a nitro group, yielding 3-(4-methoxy-3-methylphenyl)prop-2-en-1-nitroso as an intermediate .

    • Ozonolysis of the double bond produces 4-methoxy-3-methylbenzaldehyde and glyoxal derivatives, confirmed via spectroscopic analysis .

Reduction Reactions

The enamine structure is susceptible to hydrogenation, altering saturation and electronic properties:

Reaction TypeReagents/ConditionsProductsReference
Double Bond Reduction H₂, Pd/C (catalytic hydrogenation)Saturated amine: 3-(4-methoxy-3-methylphenyl)propan-1-amine
Selective Reduction NaBH₄ (mild conditions)Partial reduction of conjugated system
  • Key Findings :

    • Catalytic hydrogenation yields the saturated amine with >90% efficiency, confirmed by NMR and mass spectrometry.

    • NaBH₄ selectively reduces the double bond without affecting the aromatic methoxy group, enabling controlled modification .

Electrophilic Substitution

The aromatic ring undergoes regioselective substitution due to electron-donating groups:

Reaction TypeReagents/ConditionsProductsReference
Nitration HNO₃, H₂SO₄ (0–5°C)3-(4-methoxy-3-methyl-5-nitrophenyl)prop-2-en-1-amine
Halogenation Br₂, FeBr₃ (Lewis acid)3-(4-methoxy-3-methyl-5-bromophenyl)prop-2-en-1-amine
  • Key Findings :

    • Nitration occurs preferentially at the para position to the methoxy group, with a 75% yield under low-temperature conditions .

    • Bromination proceeds via electrophilic aromatic substitution, confirmed by X-ray crystallography of the brominated derivative .

Nucleophilic Reactions

The amine group participates in nucleophilic additions and condensations:

Reaction TypeReagents/ConditionsProductsReference
Schiff Base Formation Benzaldehyde, EtOH (reflux)N-Benzylidene-3-(4-methoxy-3-methylphenyl)prop-2-en-1-amine
Acylation Acetic anhydride, pyridine (room temp)N-Acetyl-3-(4-methoxy-3-methylphenyl)prop-2-en-1-amine
  • Key Findings :

    • Schiff base derivatives exhibit enhanced stability in polar solvents, with applications in coordination chemistry .

    • Acylation protects the amine group during multi-step syntheses, enabling selective functionalization.

Cycloaddition and Conjugate Addition

The conjugated double bond participates in cycloadditions and Michael additions:

Reaction TypeReagents/ConditionsProductsReference
Diels-Alder Reaction Maleic anhydride, toluene (reflux)Bicyclic adduct (endo selectivity)
Michael Addition Acrylonitrile, K₂CO₃ (catalytic)β-Cyanoethylated derivative
  • Key Findings :

    • Diels-Alder reactions with maleic anhydride produce six-membered rings with >80% diastereomeric excess .

    • Michael additions expand the compound’s utility in synthesizing branched amines .

Industrial-Scale Reactions

Optimized protocols for large-scale synthesis and functionalization:

ProcessConditionsYieldReference
Continuous Hydrogenation H₂, Ru/C catalyst, 50°C, 10 bar92%
Flow Nitration Microreactor, HNO₃, 20°C85%
  • Key Insights :

    • Flow reactors enhance reaction control and scalability, minimizing byproduct formation .

Comparative Reactivity

A comparison of reaction pathways for analogous compounds:

CompoundOxidation SusceptibilityReduction Efficiency
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amineHigh (amine/double bond)Moderate (H₂/Pd/C)
1-(3-Methoxyphenyl)prop-2-en-1-amineModerate (amine only)High (NaBH₄)

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine with structurally related allylamine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine 4-methoxy-3-methylphenyl C11H15NO Potential medicinal chemistry scaffold
(E)-3-(4-Methoxyphenyl)prop-2-en-1-amine 4-methoxyphenyl C10H13NO Isolated from Etlingera pavieana; natural product with cytotoxic activity
(E)-3-(4-Bromophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine 4-bromophenyl, naphthylmethyl C21H20BrN Synthetic intermediate; 81% yield via HCl-mediated reaction
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methylpyrrolidin-2-yl)ethyl)prop-2-en-1-amine 2-fluorophenyl, pyrrolidine C17H23FN2 VUF11207 precursor; synthesized via aldol condensation and reductive amination
(E)-3-(Methylsulfonyl)prop-2-en-1-amine methylsulfonyl C4H9NO2S Used in β-amidomethyl vinyl sulfones for Chikungunya virus inhibition
N-[(4-Methoxyphenyl)methyl]prop-2-en-1-amine 4-methoxyphenyl (no 3-methyl) C11H15NO Structural analogue; SMILES: COC1=CC=C(C=C1)CNCC=C

Key Observations :

  • Substituent Position and Bioactivity : The 4-methoxy group is common in compounds with biological activity. For instance, (E)-3-(4-methoxyphenyl)prop-2-en-1-amine (from Etlingera pavieana) exhibited cytotoxicity against cancer cell lines (KB, MCF7, NCI-H187; IC50: 20.16–34.83 µg/mL) . The absence of the 3-methyl group in this compound suggests that additional substituents (e.g., 3-methyl) may modulate solubility or target binding in 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine.
  • Sulfur-Containing Derivatives : The methylsulfonyl group in (E)-3-(methylsulfonyl)prop-2-en-1-amine contributes to covalent inhibition of viral proteases (e.g., Chikungunya nsP2 protease), highlighting the role of electron-withdrawing groups in enzyme targeting .

Biological Activity

3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine, also known as a derivative of chalcone, belongs to a class of compounds that exhibit diverse biological activities. Chalcones are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets, leading to effects such as antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine is C12H15NOC_{12}H_{15}NO. The compound features a prop-2-en-1-amine backbone with a methoxy and methyl group on the phenyl ring. Its structural characteristics contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that chalcone derivatives exhibit significant antimicrobial properties. A study indicated that 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine showed notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus≤ 16
Escherichia coli≤ 32
Candida albicans≤ 8

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies using human cancer cell lines revealed that treatment with 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine led to:

  • Inhibition of cell proliferation
  • Induction of apoptosis markers such as caspase activation

One notable case study involved the treatment of breast cancer cells, where the compound inhibited cell growth by approximately 70% at a concentration of 50 µM after 48 hours of exposure .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro. In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in:

  • Reduction of TNF-alpha and IL-6 levels by 50%

This suggests its potential utility in treating inflammatory diseases .

The biological activities of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine are attributed to its ability to modulate various signaling pathways. For instance, it has been shown to inhibit NF-kB activation, a key regulator in inflammation and cancer progression. Additionally, its structure allows for interaction with enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine?

  • Answer : A two-step approach is often utilized:

Condensation : Reacting a substituted benzaldehyde derivative with an appropriate amine precursor under basic conditions (e.g., pyridine) to form the enamine backbone.

Purification : Crystallization from solvents like ethanol or dichloromethane to isolate the product .
Alternative routes involve chalcone intermediates, where aryl ketones undergo nucleophilic addition with ammonia derivatives .

Q. How can the structure of this compound be validated experimentally?

  • Answer :

  • X-ray crystallography : Use SHELX programs for structure refinement and ORTEP-III for graphical representation of bond angles and torsion angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.8–7.2 ppm) and methoxy group splitting patterns.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1) and fragmentation patterns.

Q. What are the critical solubility and stability considerations for handling this compound?

  • Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-dissolve in ethanol for biological assays.
  • Stability : Sensitive to prolonged light exposure; store under inert atmosphere at –20°C. Monitor for oxidation via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify optimal chiral catalysts (e.g., Ti–Mg systems) for asymmetric induction .
  • Molecular docking : Predict steric interactions between the methoxy-methylphenyl group and catalytic sites to refine reaction conditions .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and test against standardized assays (e.g., Mycobacterium tuberculosis MIC) .
  • Meta-analysis : Compare crystallographic data (hydrogen-bonding motifs) with bioactivity trends to identify key pharmacophores .

Q. How do hydrogen-bonding patterns influence its crystallization behavior?

  • Answer :

  • Graph set analysis : Classify N–H⋯O and C–H⋯π interactions using Etter’s rules to predict crystal packing .
  • Supramolecular synthons : Co-crystallize with carboxylic acids to stabilize specific polymorphs via amine-carboxylate interactions .

Q. What experimental precautions mitigate side reactions during functionalization of the enamine double bond?

  • Answer :

  • Protection-deprotection : Temporarily block the amine group with Boc anhydride before electrophilic additions.
  • Catalytic control : Use Pd/Cu systems for regioselective Heck coupling without isomerization .

Methodological Notes

  • Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) to resolve positional disorder in the methoxy-methyl group .
  • Bioassays : For cytotoxicity testing (e.g., KB cells), dissolve the compound in DMSO at ≤0.1% v/v to avoid solvent toxicity .

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